molecular formula C4H5N3O3 B1219277 5,6-Dihydroxycytosine CAS No. 3914-34-9

5,6-Dihydroxycytosine

Cat. No.: B1219277
CAS No.: 3914-34-9
M. Wt: 143.1 g/mol
InChI Key: SPOYOCCBDWULRZ-UHFFFAOYSA-N
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Description

5,6-Dihydroxycytosine is a nucleoside analog that has been extensively studied for its potential use in scientific research. This compound is a modified version of the nucleotide cytosine, which is an essential building block of DNA and RNA.

Scientific Research Applications

DNA Repair and Base Excision

5,6-Dihydroxycytosine plays a role in DNA repair, particularly in the context of osmium tetroxide (OsO4)-induced DNA damage. OsO4 is known to create lesions in DNA by forming thymine glycol, and studies have provided evidence for the formation of this compound in DNA treated with OsO4. These findings are significant for understanding DNA repair mechanisms, especially those utilizing base-excision repair enzymes (Dizdaroglu, Holwitt, Hagan, & Blakely, 1986).

Oxidative Damage and Mutagenesis

Research has indicated that this compound is a product of cytosine oxidation, which is implicated in mutagenesis and potentially cancer. The oxidation of cytosine and its derivatives, including this compound, plays a significant role in cellular DNA damage, particularly under oxidative stress conditions (Wagner & Cadet, 2010).

Epigenetic Marking and Biological Functions

5-Hydroxymethylcytosine, a related compound, is recognized as an important epigenetic mark with biological functions. Engineered programmable transcription-activator-like effectors (TALEs) have been developed to provide selectivities for DNA sequences containing cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine, highlighting the significance of these modifications in epigenetic research and gene regulation (Kubik, Batke, & Summerer, 2015).

Quantum Chemistry and DNA Coding

Ab initio quantum chemistry methods have been used to characterize the coding properties of cytosine derivatives, including this compound. These studies help in understanding the impact of such modifications on DNA stability and pairing, which could have implications for DNA replication and transcription (Cysewski & Olinski, 1999).

Chemical Synthesis and Modification

The chemical synthesis of compounds related to this compound, like 5-hydroxymethylcytosine, has been reported. This includes the development of new phosphoramidite building blocks for efficient synthesis of DNA containing these modifications. Such advancements are crucial for further biological and biochemical studies of these DNA modifications (Münzel, Globisch, Trindler, & Carell, 2010).

Disease Association and Biomarkers

Studies have shown that the levels of 5-hydroxymethylcytosine and related compounds are significantly altered in various cancers, suggesting their potential role as biomarkers for disease diagnosis and understanding the epigenetic landscape in cancer (Jin et al., 2011).

Mechanism of Action

Target of Action

Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Mode of Action

Isouramil is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .

Biochemical Pathways

The biochemical pathway of Isouramil involves the hydrolysis of fava bean glycosides to produce divicine and isouramil . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .

Pharmacokinetics

The pharmacokinetics of Isouramil involve its ingestion and subsequent hydrolysis to form divicine and isouramil . These compounds then cause oxidative stress in red blood cells . .

Result of Action

The primary result of Isouramil’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Action Environment

The action of Isouramil is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove this compound from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .

Cellular Effects

The presence of this compound in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of this compound can lead to cellular stress and trigger DNA repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of this compound in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .

Subcellular Localization

This compound is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cell .

Properties

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYOCCBDWULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192387
Record name Isouramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3914-34-9
Record name Isouramil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isouramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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